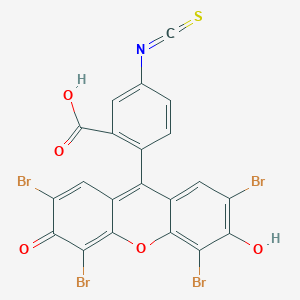

Eosin-5-isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-isothiocyanato-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H7Br4NO5S/c22-12-4-10-14(8-2-1-7(26-6-32)3-9(8)21(29)30)11-5-13(23)18(28)16(25)20(11)31-19(10)15(24)17(12)27/h1-5,27H,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXYFYWNOWPDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H7Br4NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of Eosin-5-Isothiocyanate

Executive Summary

Eosin-5-isothiocyanate (EITC) is a versatile xanthene dye that serves as a powerful tool for researchers in cell biology, biochemistry, and drug development. Its utility stems from a combination of robust fluorescence, a potent capacity for photosensitization, and a highly specific reactive group. This guide elucidates the core mechanisms of action of EITC, moving beyond a simple description to explain the underlying chemical principles and their practical implications in experimental design. We will detail the covalent labeling of proteins via the isothiocyanate group, explore its function as a photosensitizer for advanced imaging and protein inactivation techniques, and discuss its role as a specific inhibitor of certain membrane transporters. This document provides field-proven protocols and critical insights to empower researchers to leverage the full potential of EITC in their work.

Introduction: The Multifaceted Nature of this compound

This compound is a derivative of the eosin Y fluorophore, belonging to the tetrabromofluorescein family of dyes[1]. Its structure is characterized by a xanthene core heavily substituted with bromine atoms, which enhances its photophysical properties, and a reactive isothiocyanate (-N=C=S) group. This combination makes EITC a multifunctional probe[2]. While primarily known as a red fluorescent label for covalently modifying biomolecules, its applications extend into fluorescence resonance energy transfer (FRET), chromophore-assisted light inactivation (CALI), and the study of ion transport mechanisms[3][4][5]. Understanding the precise mechanism of action is paramount for its effective and reproducible use in sophisticated biological assays.

Physicochemical and Spectral Properties

A successful experiment begins with a thorough understanding of the reagent's properties. The key characteristics of EITC are summarized below, providing the foundational data needed for protocol design, such as calculating solution concentrations and setting up imaging equipment.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₇Br₄NO₅S | [1][6] |

| Molecular Weight | ~705.0 g/mol | [1][6] |

| Excitation Max (λex) | ~521-524 nm (at pH 9) | [3][7] |

| Emission Max (λem) | ~544 nm (at pH 9) | [3][7] |

| Molar Extinction Coeff. (ε) | ~95,000 M⁻¹cm⁻¹ (at pH 9) | [3][7][8] |

| Appearance | Orange to red solid | [3][9] |

| Solubility | Soluble in DMSO and DMF | [3][9] |

| Singlet Oxygen Quantum Yield | 0.57 | [3][8][9] |

Core Mechanism I: Covalent Labeling via Thiourea Linkage

The most common application of EITC is the covalent labeling of proteins and other amine-containing molecules. This is achieved through the specific and efficient reaction of its isothiocyanate group.

The Chemistry of Isothiocyanate Reactivity

The isothiocyanate functional group (-N=C=S) is a potent electrophile. It readily reacts with primary nucleophilic amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein[3]. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a highly stable thiourea bond. This covalent linkage ensures that the fluorescent probe remains permanently attached to its target, even through harsh washing steps or denaturing conditions.

The efficiency of this reaction is critically dependent on pH. The target amine must be in its deprotonated, nucleophilic state to attack the isothiocyanate. Therefore, labeling reactions are typically conducted in buffers with a pH between 8.0 and 9.5.

Core Mechanism II: Photosensitization and Singlet Oxygen Generation

Beyond its role as a passive label, EITC is an excellent photosensitizer[3][9]. Upon excitation with light of the appropriate wavelength (e.g., ~520 nm), the eosin fluorophore can transfer energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂)[5].

This property is the basis for Chromophore-Assisted Light Inactivation (CALI) , a powerful technique to acutely disrupt protein function with high spatiotemporal resolution. By labeling a specific protein with EITC, researchers can use focused laser light to generate singlet oxygen precisely at the location of the protein. Singlet oxygen then oxidizes nearby amino acid residues (particularly tryptophan, histidine, and methionine), leading to the rapid inactivation or degradation of the target protein[5]. EITC is significantly more efficient at producing singlet oxygen than fluorescein, making it a superior choice for CALI experiments[5].

Core Mechanism III: Non-Covalent Interactions and Enzyme Inhibition

EITC can also exert biological effects through non-covalent interactions and subsequent inhibition of protein function. A well-documented example is its interaction with the Band 3 anion exchanger in human erythrocytes.

The binding of EITC to Band 3 is a two-step process:

-

Fast Ionic Interaction : An initial, rapid binding driven by electrostatic forces. This interaction is pH-dependent and involves histidine and arginine residues within the binding site[10][11].

-

Slow Covalent Binding : Following the initial ionic interaction, the isothiocyanate group forms a covalent bond, leading to irreversible modification[10].

This interaction makes EITC a potent inhibitor of anion transport[10]. This dual ionic-covalent mechanism has also been leveraged in diagnostic assays. For instance, a related eosin derivative, Eosin-5-Maleimide (EMA), is used in flow cytometry tests for hereditary spherocytosis, where reduced binding to defective Band 3 protein results in a lower fluorescence signal[12]. Additionally, EITC has been identified as a reversible inhibitor of the erythrocyte calcium pump[4].

Field-Proven Experimental Protocol: Covalent Protein Labeling

This protocol provides a self-validating workflow for labeling an antibody or other protein with EITC. The causality behind each step is explained to ensure robust and reproducible results.

Workflow Overview

Detailed Step-by-Step Methodology

A. Reagent Preparation

-

Protein Solution : Dialyze the protein (e.g., 1-5 mg/mL) extensively against a 0.1 M sodium bicarbonate buffer (pH 8.5). Causality: This buffer is alkaline to ensure primary amines are deprotonated and lacks primary amines itself (unlike Tris), which would compete with the protein for EITC.

-

EITC Stock Solution : Prepare a 10 mg/mL stock solution of EITC in anhydrous dimethyl sulfoxide (DMSO). Causality: DMSO is a suitable organic solvent for EITC, and using an anhydrous grade prevents hydrolysis of the isothiocyanate group, which would render it inactive. Prepare this solution immediately before use.

B. Labeling Reaction

-

Calculate Molar Ratio : Determine the optimal molar ratio of EITC to protein. A starting point is often a 10- to 20-fold molar excess of EITC.

-

Initiate Reaction : While gently stirring the protein solution, add the calculated volume of EITC stock solution dropwise.

-

Incubation : Incubate the reaction mixture for 2 hours at room temperature, protected from light. Causality: Protecting the reaction from light is critical to prevent photobleaching of the eosin dye.

C. Purification of the Conjugate

-

Column Equilibration : Equilibrate a size-exclusion desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) with phosphate-buffered saline (PBS), pH 7.4. Causality: Size-exclusion chromatography efficiently separates the large, labeled protein conjugate from the small, unreacted EITC molecules.

-

Separation : Apply the reaction mixture to the equilibrated column and centrifuge according to the manufacturer's instructions. The labeled protein will be in the eluate.

D. Characterization: Determining the Degree of Labeling (DOL)

-

Spectrophotometry : Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 524 nm (A₅₂₄).

-

Correction Factor : The absorbance of EITC at 280 nm must be accounted for. The correction factor (CF) is approximately 0.22 (i.e., A₂₈₀ of EITC = 0.22 * A₅₂₄).

-

Calculate Protein Concentration :

-

Protein Conc. (M) = [A₂₈₀ - (A₅₂₄ * CF)] / ε_protein

-

(where ε_protein is the molar extinction coefficient of the protein at 280 nm)

-

-

Calculate Dye Concentration :

-

Dye Conc. (M) = A₅₂₄ / ε_EITC

-

(where ε_EITC is ~95,000 M⁻¹cm⁻¹)

-

-

Calculate DOL :

-

DOL = Dye Conc. / Protein Conc.

-

A DOL between 2 and 6 is often ideal for antibody labeling for microscopy.

-

Conclusion

This compound is a powerful and versatile reagent whose utility is grounded in three distinct mechanisms: stable covalent labeling of amines, efficient generation of singlet oxygen, and specific inhibition of membrane proteins. By understanding the chemistry of the isothiocyanate-amine reaction, the photophysics of photosensitization, and the kinetics of protein inhibition, researchers can move beyond using EITC as a simple fluorescent tag. This guide provides the foundational knowledge and practical protocols necessary to design and execute robust, self-validating experiments, enabling precise visualization, targeted functional disruption, and quantitative analysis in complex biological systems.

References

-

Title: Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 Source: PubChem - NIH URL: [Link]

-

Title: this compound Source: Q2UB URL: [Link]

-

Title: [The medium effects of fluorescence of this compound as a luminescent marker] Source: ResearchGate URL: [Link]

-

Title: Characterization of eosin 5-isothiocyanate binding site in band 3 protein of the human erythrocyte Source: PubMed URL: [Link]

-

Title: Mechanism of action of isothiocyanates. A review Source: SciELO Colombia URL: [Link]

-

Title: Flow Cytometric Eosin-5′-Maleimide Test is a Sensitive Screen for Hereditary Spherocytosis Source: PMC - NIH URL: [Link]

-

Title: Amino acid residues complexed with eosin 5-isothiocyanate in band 3 protein of the human erythrocyte Source: PubMed URL: [Link]

-

Title: Analysis of S-glutathionylated proteins during adipocyte differentiation using eosin-glutathione and glutaredoxin 1 Source: PMC - NIH URL: [Link]

-

Title: Chromophore-assisted Light Inactivation of HaloTag Fusion Proteins Labeled With Eosin in Living Cells Source: PubMed URL: [Link]

Sources

- 1. Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. AdipoGen this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Chromophore-assisted light inactivation of HaloTag fusion proteins labeled with eosin in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eosin 5-isothiocyanate = 95.0 UV 60520-47-0 [sigmaaldrich.com]

- 7. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. thomassci.com [thomassci.com]

- 9. biotium.com [biotium.com]

- 10. Characterization of eosin 5-isothiocyanate binding site in band 3 protein of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid residues complexed with eosin 5-isothiocyanate in band 3 protein of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow Cytometric Eosin-5′-Maleimide Test is a Sensitive Screen for Hereditary Spherocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Eosin-5-isothiocyanate: A Versatile Tool for Covalent Labeling and Functional Analysis in Cell Biology

Abstract

Eosin-5-isothiocyanate (EITC) is a highly versatile molecule in the toolkit of cell biologists, researchers, and drug development professionals. As a derivative of the eosin fluorescent dye, EITC combines potent spectral properties with a reactive isothiocyanate group, enabling its use as a covalent labeling agent for a multitude of applications. This technical guide provides an in-depth exploration of the core principles and practical applications of EITC, focusing on its mechanism of action, its utility in immunofluorescence, flow cytometry, and as a specific inhibitor for functional studies of membrane transport proteins. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower researchers to effectively harness the capabilities of EITC in their scientific endeavors.

Introduction: The Chemical Biology of this compound

This compound (EITC) is an amine-reactive derivative of the xanthene dye, eosin.[1][2] Its utility in cell biology stems from the dual nature of its chemical structure: a vibrant fluorophore and a reactive isothiocyanate (-N=C=S) group. This combination allows for the stable, covalent attachment of a fluorescent tag to biological molecules, primarily proteins.[3][4]

The isothiocyanate group readily reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable thiourea linkage.[5] This covalent bond formation is a key advantage, as it ensures that the fluorescent label remains attached to the target molecule throughout experimental manipulations, including fixation, permeabilization, and washing steps. The reaction is typically carried out under slightly alkaline conditions (pH > 8) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.[5]

Beyond its role as a general protein label, EITC has found a specific and significant application as a potent inhibitor of anion exchange proteins, most notably the Band 3 protein (AE1) in human erythrocytes.[6][7] This inhibitory action is also mediated by a covalent modification of the protein, providing a powerful tool to study the structure and function of this critical transporter.[6][8]

Core Applications in Cellular Analysis

The unique properties of EITC lend themselves to a range of powerful techniques in cell biology. This section will explore its application in immunofluorescence microscopy, flow cytometry, and as a functional probe for membrane transport.

Immunofluorescence: Visualizing Cellular Architecture

Immunofluorescence (IF) is a cornerstone technique for visualizing the subcellular localization of specific proteins.[9] In this method, antibodies are used to specifically target a protein of interest, and these antibodies are then detected with a fluorescently labeled secondary antibody. EITC can be used to label either primary or secondary antibodies, creating fluorescent probes for IF.

The choice to use an EITC-conjugated antibody is often driven by its spectral properties. With an excitation maximum around 521 nm and an emission maximum around 544 nm (at pH 9), EITC emits in the orange-red region of the spectrum.[2][10] This makes it a suitable partner for multicolor imaging experiments, where it can be spectrally distinguished from other common fluorophores like DAPI (blue) and fluorescein isothiocyanate (FITC) (green).

Experimental Workflow: Indirect Immunofluorescence

The following diagram illustrates the fundamental steps of an indirect immunofluorescence protocol, a common application for EITC-conjugated secondary antibodies.

Caption: Workflow for indirect immunofluorescence staining.

Flow Cytometry: High-Throughput Cellular Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of single cells in a heterogeneous population.[11] Cells are stained with fluorescently labeled antibodies that recognize specific cell surface or intracellular markers. As the cells pass one by one through a laser beam, the emitted fluorescence is detected, allowing for the quantification and characterization of different cell populations.

EITC-conjugated antibodies are well-suited for flow cytometry.[12] The bright fluorescence of eosin ensures a strong signal, which is crucial for distinguishing dimly stained populations from background noise. Its spectral properties are compatible with the laser lines and filter sets commonly found on flow cytometers.

In a typical immunophenotyping experiment, a cocktail of antibodies, each conjugated to a different fluorophore, is used to identify specific cell subsets. For example, in immunology research, EITC-labeled antibodies can be used in conjunction with antibodies labeled with other dyes to delineate complex immune cell populations in blood or tissue samples.[13]

Data Presentation: Spectral Properties of Common Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |

| DAPI | 358 | 461 | Blue |

| FITC | 495 | 519 | Green |

| This compound | 521 | 544 | Orange-Red |

| Tetramethylrhodamine (TRITC) | 557 | 576 | Red |

| Allophycocyanin (APC) | 650 | 660 | Far-Red |

Covalent Inhibition and Functional Studies of Band 3 Protein

One of the most well-documented and specific uses of EITC in cell biology is as a covalent inhibitor of the Band 3 anion exchanger (AE1) in red blood cells.[6][7][14] Band 3 is a crucial membrane protein responsible for the rapid exchange of chloride and bicarbonate ions across the erythrocyte membrane, a process essential for carbon dioxide transport in the blood.[14]

EITC binds to and covalently modifies specific amino acid residues within the Band 3 protein, leading to the inhibition of its transport function.[6][8] Studies have shown that the interaction involves a two-step reaction: an initial, rapid ionic binding followed by a slower, covalent bond formation.[6] The pH dependence of this interaction suggests the involvement of histidine and arginine residues in the binding site.[8]

This property of EITC has been instrumental in:

-

Characterizing the anion transport site: By identifying the amino acid residues that interact with EITC, researchers have gained valuable insights into the structure of the transport domain of Band 3.[8]

-

Studying conformational changes: The fluorescence of EITC is sensitive to its local environment. Changes in EITC fluorescence upon binding to Band 3 and in response to other inhibitors have provided evidence for conformational changes in the protein during the transport cycle.[15]

-

Investigating protein-protein interactions: EITC-labeled Band 3 has been used to study the interactions between this transporter and other membrane and cytoskeletal proteins.[16]

Diagram: EITC Covalent Modification of a Protein

Caption: Covalent reaction between EITC and a protein amine group.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key applications of EITC discussed above. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol: Indirect Immunofluorescence Staining of Adherent Cells

Materials:

-

Adherent cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the protein of interest)

-

EITC-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently wash the cells three times with PBS to remove the culture medium.

-

Fixation: Fix the cells by incubating with fixation buffer for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. For cell surface targets, this step can be omitted.

-

Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Dilute the EITC-conjugated secondary antibody in blocking buffer, protecting it from light. Incubate with the cells for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS, protecting from light.

-

Counterstaining: Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature in the dark.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and EITC.[17][18]

Protocol: Cell Surface Staining for Flow Cytometry

Materials:

-

Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

-

Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide)

-

EITC-conjugated primary antibody

-

(Optional) Other fluorescently-conjugated antibodies for multicolor analysis

-

(Optional) Viability dye

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold flow cytometry staining buffer.

-

Blocking (Optional): To block Fc receptors and reduce non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

-

Antibody Staining: Add the predetermined optimal concentration of the EITC-conjugated antibody (and any other antibodies in your panel) to 100 µL of the cell suspension (1 x 10^6 cells).

-

Incubation: Incubate the cells for 30 minutes on ice in the dark.

-

Washing: Wash the cells by adding 2-3 mL of flow cytometry staining buffer and centrifuging at 300-400 x g for 5 minutes at 4°C.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

-

Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining.

-

Acquisition: Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and filters for detecting EITC fluorescence.

Conclusion and Future Perspectives

This compound remains a valuable and widely used tool in cell biology. Its ability to form stable covalent bonds with proteins, combined with its favorable fluorescent properties, ensures its continued relevance in immunofluorescence and flow cytometry. Furthermore, its specific inhibitory action on the Band 3 anion exchanger provides a unique avenue for functional studies of membrane transport and protein dynamics.

As microscopy and flow cytometry technologies continue to advance, with the development of super-resolution imaging and high-dimensional spectral cytometry, the demand for bright and photostable fluorophores will only increase. While newer generations of fluorescent dyes offer improved photostability and quantum yields, the fundamental utility and cost-effectiveness of EITC will likely secure its place in the cell biologist's toolbox for the foreseeable future. The principles of covalent labeling and functional inhibition that are so well exemplified by EITC will undoubtedly continue to be a cornerstone of cellular and molecular research.

References

- J Clin Biochem Nutr. (2018).

- PMC. (n.d.).

- PubMed. (n.d.). Characterization of eosin 5-isothiocyanate binding site in band 3 protein of the human erythrocyte.

- PubChem. (n.d.).

- PMC. (n.d.).

- MedchemExpress.com. (n.d.).

- Biotium. (n.d.).

- MDPI. (2021).

- Journal of the American Chemical Society. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems.

- Santa Cruz Biotechnology. (n.d.).

- PubMed. (n.d.). Amino acid residues complexed with eosin 5-isothiocyanate in band 3 protein of the human erythrocyte.

- Sigma-Aldrich. (n.d.).

- Thomas Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- PubMed. (1985). Characteristics of anion transport channels in the human erythrocyte. I.

- Biotium. (n.d.).

- Preprints.org. (2023). Tight linkage between band 3 and cytoskeletal proteins by anion transport inhibitor in human erythrocytes.

- PMC. (n.d.).

- PubMed. (n.d.).

- Q2UB. (n.d.).

- PMC. (n.d.). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags.

- PubMed. (1983).

- PubMed. (n.d.).

- PubMed. (n.d.). Studies on the interaction of matrix-bound inhibitor with Band 3, the anion transport protein of human erythrocyte membranes.

- RSC Publishing. (n.d.). Engineered fluorescence tags for in vivo protein labelling.

- eLife. (2016). Labeling proteins inside living cells using external fluorophores for microscopy.

- Current Protocols in Immunology. (2015). Detection of Intracellular Cytokines by Flow Cytometry.

- American Journal of Physiology-Cell Physiology. (n.d.). Cell physiology and molecular mechanism of anion transport by erythrocyte band 3/AE1.

- PMC. (2015). Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines.

- Abcam. (n.d.). Flow Cytometry Protocol.

- R&D Systems. (n.d.). Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips.

- Cell Signaling Technology. (n.d.). Overview of Flow Cytometry.

- Proteintech Group. (n.d.). Using Flow Cytometry with Epigenetics.

- Abcam. (n.d.). Immunocytochemistry protocol.

- PubMed Central. (n.d.). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry.

- Thermo Fisher Scientific. (n.d.). Immunofluorescence Method for IHC Detection.

- YouTube. (2021). Imaging Instrumentation Considerations For Your Immunofluorescence Experiments.

- PubMed. (n.d.). Immunohistochemistry and Immunofluorescence.

- ResearchGate. (2023). validation of eosin 5 maleimide staining for the detection of spherocytes in hereditary spherocytosis.

Sources

- 1. Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of eosin 5-isothiocyanate binding site in band 3 protein of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristics of anion transport channels in the human erythrocyte. I. Interactions between eosin 5-isothiocyanate and band 3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid residues complexed with eosin 5-isothiocyanate in band 3 protein of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunohistochemistry and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thomassci.com [thomassci.com]

- 11. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]

- 12. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lerner.ccf.org [lerner.ccf.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Evidence that inhibitors of anion exchange induce a transmembrane conformational change in band 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]

- 17. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]

- 18. youtube.com [youtube.com]

Eosin-5-isothiocyanate (EITC): A Comprehensive Technical Guide to its Spectral Properties and Absorbance for Advanced Research Applications

This guide provides an in-depth exploration of the spectral and absorbance properties of Eosin-5-isothiocyanate (EITC), a versatile fluorescent probe with significant applications in biomedical research and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a blend of theoretical knowledge and practical, field-proven insights to optimize the use of EITC in various experimental contexts.

Introduction to this compound (EITC)

This compound is a derivative of the xanthene dye, eosin, functionalized with a reactive isothiocyanate group. This functional group allows for the covalent labeling of primary amine groups on proteins and other biomolecules, making it a valuable tool for fluorescently tagging molecules of interest.[1][2] Its robust photophysical properties, including a high quantum yield for singlet oxygen generation, also position it as an effective photosensitizer.[3] EITC's utility extends to a range of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) studies.[3]

Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Core Spectral and Physical Properties

The utility of EITC as a fluorescent probe is defined by its characteristic spectral properties. These properties are crucial for designing experiments, selecting appropriate filter sets for microscopy and flow cytometry, and interpreting results.

| Property | Value | Conditions/Notes |

| Excitation Maximum (λex) | ~521 nm | In pH 9.0 buffer |

| Emission Maximum (λem) | ~544 nm | In pH 9.0 buffer |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | At ~521 nm in pH 9.0 buffer |

| Quantum Yield (Φ) | 0.57 | For singlet oxygen generation[3] |

| Molecular Weight | ~704.96 g/mol | [4] |

| Solubility | Soluble in DMF or DMSO | |

| Appearance | Orange-red solid |

Absorbance Characteristics and Influencing Factors

The absorbance of EITC is a critical parameter for both its quantification and its application in various assays. The Beer-Lambert law dictates a linear relationship between absorbance and concentration, which is fundamental for determining the degree of labeling of a protein.

Influence of pH

The spectral properties of eosin and its derivatives are known to be pH-dependent. The fluorescence intensity of EITC is generally higher and more stable in a slightly basic environment (pH > 7.5).[1] In weakly acidic conditions, the fluorescence intensity can be higher but is more susceptible to changes in pH.[5] For protein labeling, a pH of 9.0 is often recommended to ensure the deprotonation of primary amine groups, facilitating the conjugation reaction.

Solvent Effects

The polarity of the solvent can influence the fluorescence of EITC. In the presence of high concentrations of organic solvents, the fluorescence intensity of EITC can be significantly increased.[5] This is an important consideration when preparing stock solutions and during the conjugation process, as EITC is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.

Experimental Protocols

The following protocols provide a framework for the successful application of EITC in a research setting. It is imperative to understand that these are general guidelines, and optimization may be necessary for specific proteins and applications.

Protein Labeling with this compound

This protocol outlines the steps for covalently labeling a protein with EITC. The isothiocyanate group reacts with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.

Caption: Experimental workflow for protein labeling with EITC.

Step-by-Step Methodology:

-

Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0. The protein concentration should ideally be between 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) or sodium azide must be avoided as they will compete with the protein for reaction with EITC.

-

Prepare the EITC Solution: Immediately before use, dissolve the EITC in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL. EITC is susceptible to hydrolysis, so fresh preparation is crucial.

-

Perform the Labeling Reaction: While gently stirring the protein solution, slowly add the EITC solution. The molar ratio of EITC to protein will need to be optimized for each specific protein but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. It is essential to protect the reaction mixture from light to prevent photobleaching of the dye.

-

Purify the Conjugate: After the incubation, it is critical to remove any unreacted EITC. This is typically achieved through gel filtration (e.g., using a Sephadex G-25 column) or extensive dialysis against a suitable buffer (e.g., PBS).

Measuring Absorbance and Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical quality control parameter. An optimal DOL ensures a strong fluorescent signal without compromising the protein's biological activity due to over-labeling.

Step-by-Step Methodology:

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified EITC-protein conjugate at two wavelengths: 280 nm (for protein concentration) and ~521 nm (the absorbance maximum of EITC).

-

Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the conjugated EITC. Therefore, a correction factor is needed. The corrected protein absorbance (A_prot) can be calculated using the following formula:

A_prot = A₂₈₀ - (A_max_EITC × CF)

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A_max_EITC is the absorbance of the conjugate at the absorbance maximum of EITC (~521 nm).

-

CF is the correction factor for EITC at 280 nm (A₂₈₀ / A_max). The correction factor for fluorescein derivatives is typically around 0.3.

The protein concentration can then be calculated using the Beer-Lambert law:

Protein Concentration (M) = A_prot / ε_prot

Where ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate EITC Concentration: The concentration of EITC can be calculated directly from its absorbance at the maximum wavelength:

EITC Concentration (M) = A_max_EITC / ε_EITC

Where ε_EITC is the molar extinction coefficient of EITC (~95,000 cm⁻¹M⁻¹).

-

Calculate the Degree of Labeling (DOL):

DOL = EITC Concentration (M) / Protein Concentration (M)

Advanced Applications and Considerations

Fluorescence Resonance Energy Transfer (FRET)

EITC can serve as an excellent acceptor for donor fluorophores with emission spectra that overlap with its excitation spectrum, such as fluorescein (FAM), dansyl, and coumarin dyes.[3] FRET is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activity, as the efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor molecules (typically in the range of 1-10 nm).

Photostability and Quenching

Like many fluorophores, EITC is susceptible to photobleaching upon prolonged exposure to excitation light. This can be mitigated by using anti-fade reagents in mounting media for microscopy or by minimizing exposure times. Quenching, the reduction of fluorescence intensity, can occur due to a variety of factors, including high degrees of labeling (self-quenching) or interactions with certain molecules in the local environment.

Storage and Handling

EITC is a light-sensitive and moisture-sensitive compound. It should be stored at -20°C, protected from light, and in a desiccated environment. Stock solutions in DMSO or DMF should be prepared fresh and used immediately to avoid degradation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling (DOL) | - Inactive EITC (hydrolyzed)- Presence of primary amines in the buffer- Low protein concentration- Incorrect pH | - Prepare fresh EITC stock solution- Use an amine-free buffer (e.g., carbonate/bicarbonate)- Increase protein concentration- Ensure the reaction pH is ~9.0 |

| Protein Precipitation | - Over-labeling leading to reduced solubility- High concentration of organic solvent | - Reduce the molar excess of EITC in the labeling reaction- Add the EITC solution slowly to the protein solution |

| Low Fluorescence Signal | - Low DOL- Photobleaching- Quenching | - Optimize the labeling reaction to increase DOL- Minimize light exposure and use anti-fade reagents- Avoid over-labeling; ensure the experimental buffer does not contain quenching agents |

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. A thorough understanding of its spectral properties, absorbance characteristics, and the factors that influence them is paramount for its successful application in research. By following well-defined protocols for labeling and characterization, and by being mindful of potential pitfalls such as photobleaching and quenching, researchers can effectively harness the capabilities of EITC to gain valuable insights in a wide range of biological investigations.

References

- BenchChem. (2025).

- Wang, J., et al. (2000). [The medium effects of fluorescence of this compound as a luminescent marker]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 20(4), 523-525.

- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry.

- Nath, N., et al. (2018). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Methods in Molecular Biology, 1678, 235-246.

- AAT Bioquest. (2025). Antibody Conjugation Protocol.

- Zhang, Y., et al. (2000). [The medium effects of fluorescence of this compound as a luminescent marker]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(4), 523-525.

- Biotium, Inc. (n.d.).

- Occupational Safety and Health Administration. (n.d.). Section 7: Handling and Storage. OSHA.

- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting. Thermo Fisher Scientific.

- Georgia Institute of Technology Environmental Health & Safety. (n.d.). General Storage Guidelines for Solids and Liquids. Georgia Tech.

- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide. Thermo Fisher Scientific.

- Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio.

- Chen, Y., et al. (2020). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 49(15), 5149-5198.

- Sigma-Aldrich. (n.d.).

- Bitesize Bio. (2021). Troubleshooting protein expression. Bitesize Bio.

- University of California, Berkeley Environmental Health & Safety. (n.d.). Chemical Storage Safety Guide. UC Berkeley.

- ResearchGate. (2013). Trouble with expressing new protein in E. coli. Any tips on points to look for or methods to troubleshoot?.

- ESD Systems. (n.d.). Packaging, Handling, and Storage. ESD Systems.

- D'Amico, D., et al. (2023). The LC3B FRET biosensor monitors the modes of action of ATG4B during autophagy in living cells. Autophagy, 19(8), 2275-2295.

- Li, Y., et al. (2021). FRET Ratiometric Nanoprobes for Nanoparticle Monitoring. Pharmaceutics, 13(12), 2108.

- Chemscape Safety Technologies. (2024, January 17). How to store chemicals safety [Video]. YouTube.

- Wang, Y., et al. (2021). Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening. Frontiers in Cell and Developmental Biology, 9, 669588.

- Kudlacek, O. (2008). Fluorescence resonance energy transfer (FRET) sensors. BMC Pharmacology, 8(Suppl 1), A44.

Sources

Eosin-5-isothiocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Eosin-5-isothiocyanate (EITC), a versatile fluorescent probe and photosensitizer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, physicochemical properties, and practical applications of EITC, underpinned by field-proven insights and detailed experimental methodologies.

Introduction: The Multifaceted Nature of this compound

This compound is a brominated fluorescein derivative belonging to the xanthene class of dyes. Its defining feature is the isothiocyanate (-N=C=S) group, a reactive moiety that readily forms stable covalent bonds with primary amine groups found in proteins and other biomolecules. This reactivity, coupled with its distinct photophysical properties, makes EITC a valuable tool in a wide array of biological and biochemical research applications. Beyond its role as a fluorescent label, EITC also functions as a potent photosensitizer and has been investigated for its inhibitory effects on specific cellular transport mechanisms. This guide will unpack these functionalities, offering both theoretical understanding and practical protocols to empower your research endeavors.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of EITC is fundamental to its effective application.

Chemical Identity

The molecular structure of this compound is characterized by a tetrabrominated xanthene core, which is responsible for its spectral properties, and a reactive isothiocyanate group attached to the pendant phenyl ring.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of EITC are summarized in the table below. These parameters are crucial for designing experiments, including calculating dye-to-protein ratios and selecting appropriate instrumentation.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₇Br₄NO₅S | [1] |

| Molecular Weight | ~704.97 g/mol | [2] |

| Appearance | Orange to red solid | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Excitation Maximum (λex) | 521 - 526 nm (pH 9) | [3][4] |

| Emission Maximum (λem) | 544 - 545 nm (pH 9) | [3][4] |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ (at λex) | [3] |

| Quantum Yield (Singlet Oxygen) | 0.57 | [3] |

| Fluorescence Lifetime (τ) | Estimated to be in the low nanosecond range (e.g., 0.5 - 4 ns), solvent dependent. | [5] |

Storage and Stability

This compound is a light-sensitive compound and should be stored accordingly.[1] For long-term storage, it is recommended to keep the solid material at -20°C, protected from light and moisture.[3] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C or -80°C and used within a few months to avoid degradation of the reactive isothiocyanate group.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.

Reactivity and Conjugation Chemistry

The utility of EITC as a labeling reagent stems from the reactivity of its isothiocyanate group with primary amines.

The Isothiocyanate-Amine Reaction

The isothiocyanate group of EITC is an electrophile that reacts with the nucleophilic primary amine group (e.g., the ε-amino group of lysine residues in proteins or the N-terminus of a polypeptide chain) to form a stable thiourea linkage. This reaction is highly pH-dependent, with optimal reactivity occurring in a slightly basic environment (pH 9.0-9.5).[6] At this pH, the primary amine is deprotonated and thus more nucleophilic, facilitating the attack on the central carbon atom of the isothiocyanate group.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

The following protocols provide a framework for the practical application of EITC. It is imperative to optimize these protocols for your specific protein of interest and experimental setup.

Protein Labeling with this compound

This protocol is adapted from established methods for labeling proteins with isothiocyanate-functionalized dyes.[7]

4.1.1. Materials

-

This compound (EITC)

-

Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

-

Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

4.1.2. Step-by-Step Methodology

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine must be avoided as they will compete for reaction with EITC. If necessary, dialyze the protein against PBS overnight at 4°C.

-

-

EITC Stock Solution Preparation:

-

Immediately before use, dissolve EITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 9.0-9.5 by adding the Conjugation Buffer.

-

Slowly add the EITC stock solution to the protein solution while gently stirring. A typical starting point for optimization is a 10-20 fold molar excess of EITC to protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Reagent to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the EITC-labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, perform extensive dialysis against the storage buffer at 4°C with several buffer changes.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~524 nm (for EITC). The DOL can be calculated using the following formula: DOL = (A_max of EITC * Molar mass of protein) / (ε_EITC * (A_280 - (A_max of EITC * CF_280))) Where:

-

A_max is the absorbance at the respective maximum.

-

ε_EITC is the molar extinction coefficient of EITC (~95,000 cm⁻¹M⁻¹).

-

CF_280 is the correction factor for the absorbance of EITC at 280 nm (typically around 0.3 for fluorescein derivatives).

-

-

4.1.3. Experimental Workflow Diagram

Caption: Workflow for labeling proteins with this compound.

Key Applications of this compound

The unique properties of EITC lend themselves to a variety of scientific applications.

Fluorescence Microscopy and Imaging

EITC-labeled proteins, particularly antibodies, are widely used as probes in fluorescence microscopy techniques such as immunofluorescence (IF) and immunohistochemistry (IHC). The bright green fluorescence of the eosin moiety allows for the visualization and localization of specific target proteins within cells and tissues.

Flow Cytometry

Similar to its application in microscopy, EITC can be used to label antibodies for the detection and quantification of cell surface or intracellular antigens by flow cytometry. While protocols using the related Eosin-5-maleimide for red blood cell analysis exist, a similar approach can be adopted for EITC to label primary amines on target cells or proteins for cytometric analysis.[8]

Photosensitizer for Electron Microscopy

EITC is an efficient photosensitizer with a high quantum yield for singlet oxygen generation (0.57).[3] This property is exploited in a technique called photooxidation, where EITC-labeled probes, upon illumination, generate singlet oxygen that can catalyze the polymerization of diaminobenzidine (DAB) into an electron-dense precipitate. This allows for the high-resolution localization of the target molecule by electron microscopy.

Fluorescence Resonance Energy Transfer (FRET)

Eosin can act as an acceptor for fluorescence resonance energy transfer (FRET) from donor fluorophores such as fluorescein (FAM), dansyl, and coumarin dyes.[3] This makes EITC-labeled molecules suitable for use in FRET-based assays to study molecular interactions and conformational changes.

Reversible Inhibition of the Erythrocyte Calcium Pump

EITC has been shown to be a reversible inhibitor of the erythrocyte plasma membrane Ca²⁺-ATPase (calcium pump).[5][9] Studies have indicated that while the parent molecule, eosin, is a potent reversible inhibitor, EITC binds reversibly at the eosin site but appears to react covalently at the ATP-binding site of the pump.[5] This makes EITC a useful tool for studying the structure and function of this important ion transporter.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its ability to efficiently label proteins, coupled with its favorable photophysical properties, enables a wide range of applications from cellular imaging to the study of protein function. By understanding its chemical nature and optimizing its use through well-defined protocols, scientists can effectively harness the capabilities of EITC to advance their research and development goals.

References

-

Gatto, C., & Milanick, M. A. (1993). Inhibition of the red blood cell calcium pump by eosin and other fluorescein analogues. American Journal of Physiology-Cell Physiology, 264(6), C1577-C1586. [Link]

-

Zhang, Y., et al. (2011). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Journal of Fluorescence, 21(3), 1139-1147. [Link]

-

Niggli, V., Sigel, E., & Carafoli, E. (1982). The purified Ca2+ pump of human erythrocyte membranes catalyzes an electroneutral Ca2+-H+ exchange in reconstituted liposomal systems. Journal of Biological Chemistry, 257(5), 2350-2356. [Link]

-

Park, S. H., et al. (2018). Flow Cytometric Eosin-5′-Maleimide Test is a Sensitive Screen for Hereditary Spherocytosis. Indian Journal of Hematology and Blood Transfusion, 34(1), 102-107. [Link]

-

Farley, R. A., & Faller, L. D. (1985). The ATP-binding site of the erythrocyte membrane Ca2+ pump. Amino acid sequence of the fluorescein isothiocyanate-reactive region. The Journal of biological chemistry, 260(29), 15778–15781. [Link]

-

Q2UB. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Rega, A. F., & Garrahan, P. J. (1980). Inhibition of the calcium pump by high cytosolic Ca2+ in intact human red blood cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 596(3), 487-489. [Link]

-

ISS. (n.d.). Lifetime Data of Selected Fluorophores. Retrieved January 8, 2026, from [Link]

-

Springer, T. (1982). Conjugation of Protein to FITC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. iris.unica.it [iris.unica.it]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Introduction: The Role of Eosin-5-Isothiocyanate in Modern Biosciences

An In-depth Technical Guide to Eosin-5-Isothiocyanate: Principles of Fluorescence and Covalent Labeling

This compound (EITC) is a pivotal tool in the arsenal of researchers, scientists, and drug development professionals. As a derivative of the xanthene dye eosin, it possesses strong fluorescence and, critically, an isothiocyanate (-N=C=S) reactive group. This functional group allows EITC to form stable, covalent bonds with primary amines, making it an excellent probe for labeling proteins, antibodies, and other biomolecules.[1] Its utility spans a wide range of applications, from tracking cellular components in fluorescence microscopy and flow cytometry to its use in Förster Resonance Energy Transfer (FRET) studies.[1][2][3] This guide provides a deep dive into the fundamental principles governing EITC's fluorescence and its practical application in covalent labeling, offering both theoretical understanding and actionable protocols.

Part 1: The Core Principle of EITC Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at one wavelength and, after a brief interval, emits it at a longer, lower-energy wavelength.[4] This process can be understood through the framework of a Jablonski diagram, which illustrates the electronic states of a molecule.

-

Excitation: When a photon of light with the appropriate energy strikes an EITC molecule, an electron is promoted from its ground state (S₀) to a higher energy excited singlet state (S₁). This absorption of energy is extremely rapid, occurring in femtoseconds (10⁻¹⁵ s).[5] The specific wavelengths of light that can induce this transition constitute the molecule's absorption or excitation spectrum.[6]

-

Non-Radiative Relaxation: Once in the excited state, the molecule rapidly loses some energy through non-radiative pathways, such as vibrational relaxation. The electron quickly relaxes to the lowest vibrational level of the S₁ state. This energy is dissipated as heat to the surrounding solvent molecules and occurs on a picosecond (10⁻¹² s) timescale.[5][7]

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀) through the emission of a photon. This emitted light is what we observe as fluorescence. Because some energy was lost during vibrational relaxation, the emitted photon has less energy—and therefore a longer wavelength—than the absorbed photon.[7] This difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum is known as the Stokes Shift .[7]

Key Spectroscopic Properties of this compound

The efficiency and characteristics of a fluorophore are defined by several key parameters. For EITC, these quantitative metrics are crucial for designing and interpreting experiments.

| Property | Value | Significance for Researchers |

| Maximum Excitation Wavelength (λex) | ~521 nm (at pH 9) | The optimal wavelength of light needed to excite the EITC molecule for maximum fluorescence.[2][8] |

| Maximum Emission Wavelength (λem) | ~544 nm (at pH 9) | The wavelength at which the strongest fluorescence signal is emitted and should be detected.[2][8] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its λex. A high value indicates efficient light absorption.[8][9][10] |

| Fluorescence Quantum Yield (Φ) | ~0.16 (in water) | The ratio of photons emitted to photons absorbed. This value represents the efficiency of the fluorescence process.[7] |

| Singlet Oxygen Quantum Yield | 0.57 | Indicates EITC is a good photosensitizer, useful for applications like photoconversion in electron microscopy.[8][9][10][11] |

Part 2: The Mechanism of Covalent Labeling

The power of EITC as a biological probe lies in its isothiocyanate group, which reacts specifically and efficiently with primary amines (-NH₂) under mild conditions to form a highly stable thiourea linkage.[12]

The Chemistry of Conjugation

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[12] The reaction is nucleophilic addition, where the unprotonated amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Causality Behind Experimental Choices:

-

pH is Critical: The reaction requires a basic environment, typically a buffer at pH 8.5-9.5 . This is because the primary amine must be in its unprotonated, nucleophilic state (-NH₂) to attack the isothiocyanate. At neutral or acidic pH, the amine is predominantly in its protonated, non-reactive ammonium form (-NH₃⁺). However, excessively high pH (>10) can lead to protein denaturation or hydrolysis of the isothiocyanate.

-

Amine-Free Buffers: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine. These buffer components will compete with the target protein for reaction with EITC, drastically reducing labeling efficiency.[13][14] Sodium carbonate-bicarbonate or borate buffers are standard choices.

Below is a diagram illustrating the covalent reaction between a protein's primary amine and EITC.

Caption: Covalent reaction of EITC with a protein's primary amine.

Part 3: Experimental Protocol for Protein Labeling with EITC

This section provides a self-validating, field-proven protocol for labeling a target protein, such as an antibody, with EITC.

Objective

To covalently conjugate this compound to a protein, purify the conjugate, and determine the degree of labeling.

Materials

-

Target protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL.

-

This compound (EITC).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.

-

Purification: Sephadex G-25 desalting column or equivalent spin column.

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Spectrophotometer (UV-Vis).

Step-by-Step Methodology

-

Protein Preparation (Buffer Exchange):

-

Dialyze the protein solution against 1000x volume of Labeling Buffer overnight at 4°C. This step is crucial to remove any interfering amine-containing substances and to adjust the pH for optimal reaction.[13]

-

After dialysis, determine the protein concentration using its absorbance at 280 nm (A280) and its extinction coefficient.

-

-

Preparation of EITC Stock Solution:

-

Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 10 mg/mL. The solution should be prepared fresh as isothiocyanates can degrade in the presence of moisture.[13] Vortex briefly to ensure complete dissolution.

-

-

The Labeling Reaction:

-

Calculate the required volume of EITC solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[12]

-

While gently stirring the protein solution, add the calculated amount of EITC stock solution dropwise.

-

Protect the reaction mixture from light by wrapping the tube in aluminum foil.[14]

-

Incubate for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[12]

-

-

Purification of the Labeled Protein:

-

The goal is to separate the EITC-protein conjugate from unreacted, free EITC.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.

-

Carefully load the reaction mixture onto the column.

-

Elute the protein with PBS. The labeled protein, being larger, will elute first as a distinct colored band. The smaller, unreacted dye molecules will be retained longer and elute later.[14]

-

Collect the fractions containing the colored protein conjugate.

-

-

Characterization: Calculating the Degree of Labeling (DOL):

-

The DOL represents the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λex of EITC, ~521 nm (A₅₂₁).

-

Calculate the DOL using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₂₁ × CF)] / ε_protein

-

Dye Concentration (M) = A₅₂₁ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where:

-

-

Experimental Workflow Diagram

Caption: Workflow for covalent labeling of proteins using EITC.

Part 4: Critical Factors Influencing EITC Fluorescence

The fluorescence emission of EITC is not static; it is highly sensitive to its local environment and experimental conditions. Understanding these factors is essential for robust and reproducible results.

-

pH: The fluorescence intensity of eosin can be pH-dependent.[15] In weak acidic mediums, the intensity may be higher than in weak basic mediums, though stability can be a concern.[16] For conjugated EITC, the local environment of the protein surface will be the dominant factor.

-

Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[17] Eosin, like many fluorophores, is susceptible to photobleaching, which leads to a loss of signal during prolonged imaging.[18] To mitigate this, researchers should:

-

Minimize the exposure time and intensity of the excitation light.

-

Use antifade reagents in mounting media for microscopy.

-

Protect all dye-containing solutions from light.[14]

-

-

Concentration (Quenching): At very high labeling ratios (high DOL) or high conjugate concentrations, fluorescence can decrease due to self-quenching.[19] This occurs when fluorophores in close proximity interact, leading to non-radiative energy loss. It is a key reason why optimizing the DOL is critical.

Part 5: Key Applications in Research and Drug Development

The stable, bright fluorescence of EITC-labeled molecules makes them invaluable in numerous applications.

-

Fluorescence Microscopy: EITC conjugates are widely used to visualize the localization and dynamics of specific proteins within fixed or living cells and tissues.[1]

-

Flow Cytometry: This technique allows for the high-throughput quantification and analysis of cells.[20] By using antibodies labeled with EITC, researchers can identify and sort cell populations based on the expression of specific surface or intracellular markers.[1][21]

-

Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful tool for measuring molecular proximity. Eosin serves as an excellent acceptor for donor fluorophores like fluorescein (FITC), coumarins, and dansyl dyes, making EITC valuable for studying protein-protein interactions.[3][8][9][10]

References

-

Acosta-Aparicio, V. M., et al. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 63-73. Retrieved from [Link]

-

De la Cruz, D., et al. (1995). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Bioconjugate Chemistry, 6(5), 586-591. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence emission by EITC (yellow) in PBS and EITC−strep at increasing DOL. ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

ResearchGate. (n.d.). [The medium effects of fluorescence of this compound as a luminescent marker]. ResearchGate. Retrieved from [Link]

-

Q2 Universal Biomarker. (n.d.). This compound. Q2UB. Retrieved from [Link]

-

St. Amant, A. H., et al. (2018). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 29(10), 3205–3220. Retrieved from [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. Retrieved from [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Conjugation of (-)-epigallocatechin-3-gallate and protein isolate from large yellow croaker (Pseudosciaena crocea) roe: improvement of antioxidant activity and structural characteristics. Journal of the Science of Food and Agriculture, 101(14), 5948-5955. Retrieved from [Link]

-

Unknown. (n.d.). Protein labeling with FITC. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). What are Absorption, Excitation and Emission Spectra?. Edinburgh Instruments. Retrieved from [Link]

-

Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Evident Scientific. Retrieved from [Link]

-

Olympus. (n.d.). Fluorescence Excitation and Emission. Olympus. Retrieved from [Link]

-

Miskolczy, Z., et al. (2020). Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy. ACS Omega, 5(11), 6049–6056. Retrieved from [Link]

-

PharmTech Insights. (2020, September 12). Detailed lecture on factors affecting Fluorescence intensity. YouTube. Retrieved from [Link]

-

Griffin, C. W., et al. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology, 82(4), 534-537. Retrieved from [Link]

-

ResearchGate. (2022). How to prevent FITC photo-bleaching in a continuous plate reading experiment, and/or what dye would be better?. ResearchGate. Retrieved from [Link]

-

Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.4: Excitation and Emission Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Defense Technical Information Center. (2001). Factors That Affect Fluorescein Analysis. DTIC. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Applications of fluorescence lifetime measurements in flow cytometry. UW-Madison College of Engineering. Retrieved from [Link]

-

Slideshare. (n.d.). FACTORS INFLUENCING FLUORESCENCE INTENSITY. Slideshare. Retrieved from [Link]

-

Bogdanov, A. M., et al. (2012). Anti-fading media for live cell GFP imaging. PLoS One, 7(12), e53024. Retrieved from [Link]

-

Q Bio. (2024). "Peptide-Protein Conjugation" with Andrew Lees. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enhancing fluorescent protein photostability through robot-assisted photobleaching. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Electromagnetic radiation. Wikipedia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. NIH. Retrieved from [Link]

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Reddit. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. Retrieved from [Link]

-

PubMed. (2021). Imaging flow cytometry and fluorescence microscopy in assessing radiation response in lymphocytes from umbilical cord blood and cancer patients. PubMed. Retrieved from [Link]

-

Freshwater Science. (2024). Comparison of imaging flow cytometry and microscopy for freshwater algal bloom detection. Freshwater Science. Retrieved from [Link]

-

Today's Clinical Lab. (2019). Flow Cytometry vs. Fluorescence Microscopy. Today's Clinical Lab. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Imaging Flow Cytometry: Development, Present Applications, and Future Challenges. PMC. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 曙红5-异硫氰酸酯 ≥95.0% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 3. AdipoGen this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Electromagnetic radiation - Wikipedia [en.wikipedia.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. edinst.com [edinst.com]

- 7. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 8. biotium.com [biotium.com]

- 9. thomassci.com [thomassci.com]

- 10. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 11. biotium.com [biotium.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. engineering.wisc.edu [engineering.wisc.edu]

- 21. Imaging flow cytometry and fluorescence microscopy in assessing radiation response in lymphocytes from umbilical cord blood and cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Eosin-5-isothiocyanate in Protein Research

An In-depth Technical Guide to Eosin-5-isothiocyanate (EITC) Protein Labeling Chemistry

This compound (EITC) is a versatile, red fluorescent dye belonging to the xanthene class. Its utility in the life sciences extends beyond simple fluorescence; it is a potent photosensitizer and a valuable tool for protein modification.[1] The isothiocyanate group (-N=C=S) is a key functional moiety that allows for the covalent labeling of proteins, primarily by reacting with primary amine groups.[1] This stable conjugation makes EITC an excellent choice for a variety of applications, including Fluorescence Resonance Energy Transfer (FRET) studies, where it can act as an acceptor for donors like fluorescein (FAM), and for high-resolution electron microscopy via photoconversion.[1][2] This guide provides a deep dive into the chemical principles, practical workflows, and critical considerations for successfully labeling proteins with EITC.

Core Principles: The Chemistry of Amine-Reactive Labeling

The foundation of EITC protein labeling lies in the reaction between the electrophilic isothiocyanate group of the dye and a nucleophilic, unprotonated primary amine on the protein. This reaction forms a highly stable thiourea bond, permanently tethering the fluorescent probe to the protein.

Mechanism of Action

The primary targets for this reaction on a protein are:

-

The ε-amino group of lysine residues: These are abundant on the surface of most proteins.

-

The α-amino group of the protein's N-terminus.

The reaction proceeds as a nucleophilic addition of the amine to the central carbon of the isothiocyanate. For this to occur, the amine must be in its deprotonated, nucleophilic state.

Causality of Experimental Choices: Why Reaction Conditions are Critical

Successful and reproducible protein labeling is not merely about mixing reagents; it is about controlling the chemical environment to favor the desired reaction while preserving the protein's integrity.

-

The Decisive Role of pH: The reaction rate is critically dependent on pH. The pKa of the N-terminal α-amino group is typically around 8.0-9.0, while the pKa of the lysine ε-amino group is around 10.5.[3] To ensure a sufficient concentration of deprotonated, reactive amines, the labeling reaction is typically carried out at a pH of 8.5 to 9.5. Performing the reaction at a lower pH will result in protonated, unreactive amines and thus, poor labeling efficiency. Conversely, a pH that is too high can lead to protein denaturation. While the general principle favors alkaline conditions, the optimal pH can be protein-specific due to the local microenvironment of reactive residues. For instance, studies on the band 3 protein in erythrocyte ghosts found a maximal reaction rate around pH 6.4, suggesting the involvement of other residues like histidine in the binding and reaction process.[4][5] This highlights the importance of empirical optimization for novel targets.

-

Buffer Composition: The choice of buffer is non-negotiable. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with this chemistry. These buffer components will compete with the protein's amines for reaction with the EITC, drastically reducing the labeling efficiency of the target protein. Amine-free buffers such as sodium carbonate/bicarbonate, borate, or phosphate-buffered saline (PBS) at the appropriate pH are essential.

-

Dye-to-Protein Molar Ratio: This ratio is the primary lever for controlling the final Degree of Labeling (DOL). A higher molar excess of EITC will generally lead to a higher DOL. However, excessive labeling can be detrimental, potentially leading to:

-

Protein Precipitation: Capping surface amines with a bulky, relatively hydrophobic dye can alter the protein's solubility.[6]

-

Fluorescence Quenching: If fluorophores are too close to one another on the protein surface, they can self-quench, leading to a lower-than-expected fluorescence signal.[6]

-

Loss of Biological Activity: If labeling occurs on or near active sites or binding interfaces, the protein's function can be compromised.[6]

-

A typical starting point is a 10- to 20-fold molar excess of dye, followed by optimization to achieve the desired DOL for the specific application.

Quantitative Data Summary

For reproducible experimentation, key quantitative parameters of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | ~705 Da | [7] |

| Excitation Maximum (λEx) | 521 nm (at pH 9) | [1][2] |

| Emission Maximum (λEm) | 544 nm (at pH 9) | [1][2] |

| Molar Extinction Coefficient (ε) | 95,000 M-1cm-1 | [1][2] |

| Recommended Solvents | DMSO or DMF | [1] |

| Reactive Group | Isothiocyanate (-N=C=S) | |

| Target Functional Group | Primary Amines (-NH2) | [1][8] |

Diagram: Chemical Reaction Mechanism

Caption: Covalent bond formation between EITC and a protein's primary amine.

Experimental Protocol: A Self-Validating Workflow for EITC Labeling

This protocol provides a robust framework for labeling a generic protein. Each step is designed to ensure a high-quality, reproducible outcome.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for EITC protein conjugation and analysis.

Step 1: Protein and Buffer Preparation

-